2,4,6-Trimethylphenylglyoxal hydrate
Description
2,4,6-Trimethylphenylglyoxal hydrate (CAS 142751-35-7) is a substituted phenylglyoxal derivative characterized by three methyl groups at the 2-, 4-, and 6-positions of the aromatic ring. Its molecular formula is C₁₁H₁₂O₃·H₂O (anhydrous base: C₁₁H₁₂O₃), with a calculated anhydrous molecular weight of 198.22 g/mol. This compound is primarily utilized in synthetic organic chemistry as a precursor for heterocyclic compounds and coordination ligands. Its sterically crowded structure significantly impacts its reactivity, particularly in enzymatic systems, where it exhibits negligible substrate activity for yeast glyoxalase I due to hindered enzyme binding .
Properties
IUPAC Name |
2-oxo-2-(2,4,6-trimethylphenyl)acetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2.H2O/c1-7-4-8(2)11(9(3)5-7)10(13)6-12;/h4-6H,1-3H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIUCNOOFPPMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C=O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656969 | |
| Record name | Oxo(2,4,6-trimethylphenyl)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142751-35-7 | |
| Record name | Oxo(2,4,6-trimethylphenyl)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylphenylglyoxal hydrate typically involves the oxidation of 2,4,6-trimethylbenzaldehyde. This can be achieved using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an aqueous medium, and the product is isolated as a hydrate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using similar oxidizing agents. The process would be optimized for yield and purity, with careful control of reaction conditions to prevent over-oxidation or side reactions.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylphenylglyoxal hydrate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the glyoxal group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2,4,6-Trimethylphenylglyoxal hydrate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving protein modification and enzyme inhibition.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylphenylglyoxal hydrate involves its interaction with biological molecules, particularly proteins. The glyoxal group can form covalent bonds with amino acid residues, leading to modifications that can affect protein function. This interaction can be used to study enzyme mechanisms and protein-protein interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 2,4,6-trimethylphenylglyoxal hydrate, highlighting substituent effects on physicochemical properties and applications:
Reactivity and Steric Effects
- Enzymatic Activity: this compound is notably inactive as a substrate for yeast glyoxalase I, unlike its less hindered analog, 2,4-dimethylphenylglyoxal. The steric bulk of the three methyl groups prevents proper alignment with the enzyme’s active site .
- Synthetic Utility: The trifluoromethyl derivative (4-CF₃) exhibits enhanced stability in acidic conditions due to the electron-withdrawing effect of CF₃, making it suitable for fluorinated drug intermediates . Methoxy-substituted analogs (e.g., 4-OCH₃) demonstrate faster kinetics in aldol condensations compared to nonpolar substituents, attributed to resonance stabilization of intermediates .
Thermal and Solubility Properties
- Thermal Stability :
- Solubility :
- Polar substituents (e.g., -OCH₃) improve water solubility, whereas hydrophobic groups (e.g., -CF₃) favor organic solvents like dichloromethane .
Biological Activity
2,4,6-Trimethylphenylglyoxal hydrate (CAS No. 142751-35-7) is a chemical compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from diverse sources to present detailed research data, case studies, and relevant tables.
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
IUPAC Name: 2-hydroxy-3-(2,4,6-trimethylphenyl)-2-propenal
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential therapeutic effects and mechanisms of action. Key areas of research include:
- Antimicrobial Activity: Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains.
- Cytotoxic Effects: Research indicates that it may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition: The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways.
Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, demonstrating its effectiveness as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of the compound on various cancer cell lines. A notable study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 25 µM.
Case Study: Apoptosis Induction
A recent case study explored the mechanism by which this compound induces apoptosis. Flow cytometry analysis revealed that the compound increases the population of cells in the sub-G1 phase, indicating DNA fragmentation associated with apoptosis.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes. For example, it was found to inhibit lactate dehydrogenase (LDH) activity in a concentration-dependent manner. This inhibition could potentially affect metabolic processes in cancer cells.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Lactate Dehydrogenase | Competitive Inhibition | 30 µM |
The proposed mechanism of action for this compound involves interaction with cellular proteins and modulation of signaling pathways. It is hypothesized that the compound may bind to key proteins involved in cell survival and proliferation, altering their function and leading to reduced cell viability in cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
